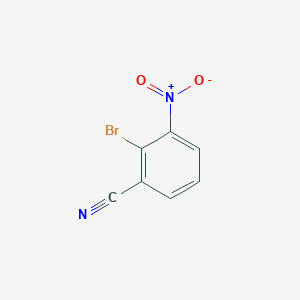

2-Bromo-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

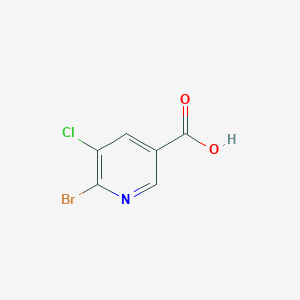

2-Bromo-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3BrN2O2 . It has a molecular weight of 227.02 . It is a solid substance and is typically stored at 4°C in a sealed container, away from moisture and light .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H . The InChI key is NPKQCTPNOSIKCZ-UHFFFAOYSA-N . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored at 4°C in a sealed container, away from moisture and light .Applications De Recherche Scientifique

Thermophysical Properties

- Heat Capacities and Phase Transitions: The behavior of 2-, 3-, and 4-isomers of nitrobenzonitriles, which includes 2-bromo-3-nitrobenzonitrile, has been studied to understand their thermophysical properties. Differential scanning calorimetry revealed details about their heat capacities, phase transitions, and fusion processes, highlighting the unique characteristics of these compounds at varying temperatures (Jiménez, Roux, Dávalos, & Temprado, 2002).

Photoreactions and Environmental Impact

- Environmental Phototransformation: Research into the photoreactions of bromoxynil, a herbicide closely related to this compound, in water containing sodium nitrite, revealed insights into its environmental phototransformation. This study is significant for understanding the environmental behavior of similar compounds (Kochany & Choudhry, 1990).

Molecular Structure Analysis

- Structural Analysis through Rotational Spectroscopy: The molecular structure of 2- and 3-nitrobenzonitrile was investigated using chirped-pulse Fourier transform microwave spectroscopy. This research provides detailed insights into the structural parameters and electron density interactions in these molecules, which can be extrapolated to similar compounds like this compound (Graneek, Bailey, & Schnell, 2018).

Chemical Transformations and Synthesis

- Hydrogenation Processes: The hydrogenation of various nitrobenzonitriles, including this compound, was studied to understand the impact of substituents on the hydrogenation process. This research is essential for the synthesis of amines and related compounds (Koprivova & Červený, 2008).

Biochemical Applications

- Herbicide Resistance in Transgenic Plants: Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil, which is structurally related to this compound, offers insights into the potential for developing herbicide resistance in plants. This study has implications for agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Safety and Hazards

2-Bromo-3-nitrobenzonitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

Benzonitrile derivatives are known to play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s worth noting that benzonitrile and its derivatives are often used in chemical reactions due to their ability to act as a source of the cyano group (-cn), which can participate in various chemical transformations .

Biochemical Pathways

Benzonitrile and its derivatives are known to be involved in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 136-137°c . These properties could potentially impact its bioavailability.

Result of Action

The compound’s large dipole moment suggests that it could interact strongly with other molecules, potentially influencing their behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-nitrobenzonitrile. For instance, the compound’s reactivity may be affected by temperature, as suggested by its defined melting point . Additionally, the compound’s action could be influenced by the presence of other substances in its environment, such as ionic liquids, which have been shown to enhance the reactivity of benzonitrile derivatives .

Propriétés

IUPAC Name |

2-bromo-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKQCTPNOSIKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)

![2-(Benzylthio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2787575.png)

![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)